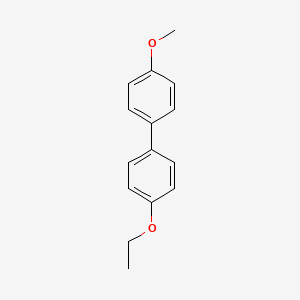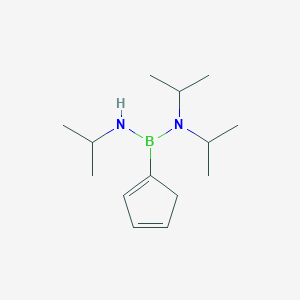
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N'-tri(propan-2-yl)boranediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine is a complex organic compound that features a cyclopentadienyl ring bonded to a boron atom, which is further connected to three isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine typically involves the reaction of cyclopenta-1,3-diene with a boron-containing reagent under controlled conditions. One common method is the hydroboration of cyclopenta-1,3-diene followed by the introduction of isopropyl groups through alkylation reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes using specialized reactors that ensure precise control over temperature and pressure. The use of catalysts to enhance the reaction efficiency and yield is also common. The final product is typically purified through distillation or recrystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a lower oxidation state, potentially forming borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(Cyclopenta-1,3-dien-1-yl)-N,N,N’-tri(propan-2-yl)boranediamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of boron-containing polymers and materials with unique electronic properties.
Biology: The compound’s
Propiedades
Número CAS |
879084-01-2 |
|---|---|
Fórmula molecular |
C14H27BN2 |
Peso molecular |
234.19 g/mol |
Nombre IUPAC |
N-[cyclopenta-1,3-dien-1-yl-[di(propan-2-yl)amino]boranyl]propan-2-amine |
InChI |
InChI=1S/C14H27BN2/c1-11(2)16-15(14-9-7-8-10-14)17(12(3)4)13(5)6/h7-9,11-13,16H,10H2,1-6H3 |
Clave InChI |
KRHRVEHTCCQVDM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC1)(NC(C)C)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



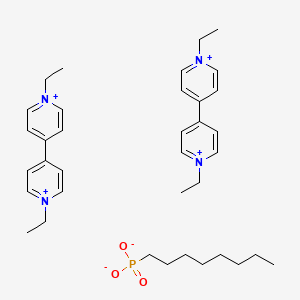
![(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12608531.png)


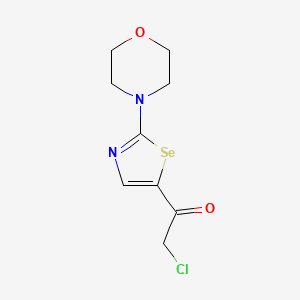
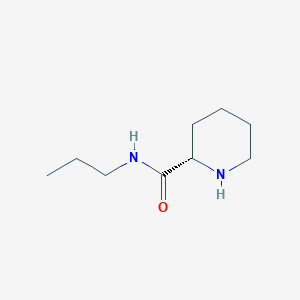

![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
